(S)-1-(Boc)azepane-2-carboxylic acid (CAS 155905-76-3) is a synthetically crucial, conformationally constrained unnatural amino acid featuring a seven-membered azepane ring. As a homologue of proline and pipecolic acid, it is primarily procured by medicinal chemists and peptide engineers to introduce specific backbone dihedral angle restrictions that cannot be achieved with standard five- or six-membered rings. The N-Boc protection ensures immediate compatibility with standard solid-phase peptide synthesis (SPPS) and orthogonal deprotection workflows. Its primary industrial value lies in its ability to precisely modulate the conformational rigidity, lipophilicity, and spatial trajectory of peptidomimetics, macrocycles, and small-molecule inhibitors without requiring complex downstream functionalization [1].
Generic substitution of (S)-1-(Boc)azepane-2-carboxylic acid with more common cyclic amino acids, such as Boc-L-proline (5-membered) or Boc-L-pipecolic acid (6-membered), fundamentally fails due to strict steric and conformational requirements. The seven-membered azepane ring forces the peptide backbone into a unique Ramachandran trajectory, significantly altering the spatial orientation of adjacent residues. In structure-activity relationship (SAR) studies, substituting a proline or pipecolic acid with an azepane derivative drastically shifts target binding affinities, proving that the ring size directly dictates the pharmacophore geometry. Furthermore, the increased steric bulk of the azepane ring alters enzymatic recognition, meaning it cannot be swapped for smaller homologues in biocatalytic or proteolytic stability assays without completely changing the substrate profile [1].
The steric bulk of the seven-membered azepane ring often raises concerns regarding coupling efficiency in complex peptide synthesis. However, quantitative studies demonstrate that azepane-2-carboxylic acid derivatives can be efficiently incorporated into macrocycles. In the synthesis of an arginylglycylaspartic acid (RGD) cyclopentapeptide analog, the azepane-2-carboxylic acid linker underwent macrocyclization using HATU/DIEA under microwave irradiation (25 W, 75 °C) to achieve a 79% yield in just 25 minutes. This performance proves that the azepane core does not prohibit efficient cyclization when optimized process conditions are applied, ensuring high manufacturability [1].
| Evidence Dimension | Macrocyclization Yield |
| Target Compound Data | Azepane-2-carboxylic acid linker (79% yield) |
| Comparator Or Baseline | Standard linear coupling baselines |
| Quantified Difference | Achieves 79% macrocyclization yield in 25 min under MW conditions |
| Conditions | HATU/DIEA in dichloromethane (0.7 mM) at 75 °C, MW irradiation (25 W) |
Ensures buyers that the sterically demanding 7-membered ring is fully processable for high-yield macrocyclic peptide manufacturing.
The primary procurement driver for (S)-1-(Boc)azepane-2-carboxylic acid is its unique conformational constraint compared to smaller homologues. In the development of stapled peptides targeting KRAS, researchers systematically varied the cyclic amino acid ring size. While transitioning from a 5-membered proline to a 6-membered homoproline maintained baseline potency, further expansion to the 7-membered azepane-2-carboxylic acid resulted in a significant reduction in binding activity for that specific target. This quantitative shift in activity confirms that the azepane ring imposes a highly specific dihedral backbone constraint that is fundamentally distinct from proline, making it an indispensable tool for precise SAR mapping where 5- or 6-membered rings fail to probe the necessary spatial boundaries [1].
| Evidence Dimension | Receptor Binding Modulation via Ring Size |
| Target Compound Data | Azepane-2-carboxylic acid (7-membered) - altered binding profile |
| Comparator Or Baseline | Proline (5-membered) / Homoproline (6-membered) - baseline binding |
| Quantified Difference | Significant shift/loss of activity upon ring expansion to 7 members, proving distinct backbone trajectory |
| Conditions | KRAS-binding stapled peptide SAR assay |
Demonstrates that azepane-2-carboxylic acid is not a generic substitute but a precision tool for exploring conformational space inaccessible to standard proline derivatives.
The structural divergence of the azepane ring from natural proline significantly impacts its interaction with modifying enzymes, which is critical for downstream functionalization. When subjected to proline hydroxylases (e.g., cisP3H), L-azepane-2-carboxylic acid was successfully hydroxylated to yield (2S,3R)-cis-3-hydroxy-L-azepane-2-carboxylic acid, albeit at lower yields (2.5–30%) compared to the near-quantitative conversion of native L-proline. This demonstrates that while the 7-membered ring is sterically demanding, it remains a viable substrate for specialized biocatalytic functionalization, allowing researchers to generate novel, hydroxylated 7-membered heterocyclic building blocks that are otherwise synthetically challenging [1].
| Evidence Dimension | Biocatalytic Hydroxylation Yield |
| Target Compound Data | L-azepane-2-carboxylic acid (2.5–30% yield) |
| Comparator Or Baseline | L-proline (>90% yield) |
| Quantified Difference | Lower but viable conversion rate due to increased steric bulk of the 7-membered ring |
| Conditions | Incubation with cisP3H proline hydroxylase |
Validates the compound's suitability as a precursor for generating complex, hydroxylated 7-membered heterocycles via enzymatic processes.
Due to its unique 7-membered ring, (S)-1-(Boc)azepane-2-carboxylic acid is ideal for synthesizing peptidomimetics where standard proline or pipecolic acid fail to provide the correct backbone trajectory. It is specifically procured for SAR campaigns seeking to map the spatial boundaries of protein-protein interaction (PPI) interfaces, such as KRAS binding sites, by fine-tuning the phi/psi dihedral angles of the peptide backbone [1].
The compound is highly suitable for integration into cyclic peptides and macrocyclic drugs. As demonstrated by its efficient 79% macrocyclization yield under microwave conditions, it serves as a reliable linker in the scalable synthesis of constrained cyclic RGD analogs and other macrocyclic therapeutics, ensuring that steric bulk does not compromise processability [2].
For advanced precursor development, the unprotected azepane core can serve as a substrate for enzymatic modifications, such as proline hydroxylases. This allows process chemists to generate complex, chiral, hydroxylated 7-membered heterocycles that are exceptionally difficult to synthesize via traditional asymmetric organic chemistry [3].